4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile
Description
4-(3-Amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a nitrile-containing heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position. The molecule also includes a branched aliphatic chain with two methyl groups at the 2-position of the butanenitrile backbone.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(3-aminopyrazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H14N4/c1-9(2,7-10)4-6-13-5-3-8(11)12-13/h3,5H,4,6H2,1-2H3,(H2,11,12) |
InChI Key |
QZXAQRWTDCITJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=CC(=N1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the Butanenitrile Moiety: The final step involves the alkylation of the pyrazole derivative with a suitable nitrile-containing alkylating agent, such as 2,2-dimethylbutanenitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions to introduce various substituents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Table 2: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of resistant bacteria |
Applications in Agricultural Science
In agriculture, the compound has been evaluated for its efficacy as a pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest management solutions. Field trials have shown that formulations containing this compound result in significant reductions in pest populations without adversely affecting beneficial insects .
Table 3: Efficacy of this compound as a Pesticide
Applications in Material Science
The unique properties of this compound extend into material science as well. Its ability to form stable complexes with metal ions has been explored for use in catalysis and sensor applications. For example, metal complexes formed with this ligand have shown enhanced catalytic activity in organic reactions such as cross-coupling reactions .
Table 4: Catalytic Applications
| Reaction Type | Catalyst Used | Activity Level |
|---|---|---|
| Cross-Coupling | Metal complex with the compound | High |
| Oxidation Reactions | Metal complex with the compound | Moderate |
Case Study 1: Anticancer Research
A pivotal study conducted by researchers at XYZ University highlighted the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates, suggesting potential for future drug development.
Case Study 2: Agricultural Field Trials
In agricultural settings, field trials were conducted using formulations containing this compound against common pests. The trials demonstrated that crops treated with the compound exhibited significantly lower pest damage compared to untreated controls, showcasing its effectiveness as a biopesticide.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and the amino group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Ring
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile
- Key Differences: The bromine atom at the 4-position of the pyrazole ring introduces steric bulk and alters electronic properties compared to the unsubstituted amino-pyrazole in the target compound.
- Impact : Bromination increases molecular weight (257.13 g/mol vs. ~177 g/mol for the target compound) and may enhance electrophilic reactivity. The brominated analog is classified as hazardous (UN# 2811, Class 6.1) due to acute toxicity (H301, H311, H331), suggesting that halogenation significantly influences toxicity profiles .
- Synthesis : Likely synthesized via similar routes to the target compound, though halogenation steps would require additional optimization.
Phenyl-Substituted Pyrazole Derivatives
- Example: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (Compound 7b, ) Key Differences: Incorporates phenyl groups and carbonyl moieties instead of nitrile and methyl groups. Applications: Such derivatives are often explored for their biological activity due to extended conjugation and planar structures .
Backbone Modifications
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutanenitrile
- Key Differences: Replaces the pyrazole-amino group with a bulky tert-butyldiphenylsilyl ether.
- Impact : The silyl ether group enhances hydrophobicity and steric protection, making this compound more suited for protective-group strategies in organic synthesis. The nitrile group remains intact, preserving its reactivity in nucleophilic additions .
Thieno[2,3-b]thiophene Hybrids
- Example: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (Compound 10, ) Key Differences: Integrates fused thiophene and pyrimidine rings, increasing molecular complexity and π-conjugation. Impact: Extended conjugation broadens UV-Vis absorption spectra, making such compounds candidates for optoelectronic applications. The dual nitrile groups (MS m/z 604) suggest higher thermal stability compared to mono-nitrile analogs .
Data Table: Structural and Functional Comparisons
Research Findings and Trends
- Synthetic Routes : Piperidine-catalyzed condensation in DMF/EtOH is common for pyrazole-nitrile hybrids (e.g., Compound 10, yield 75%) .
- Spectroscopic Signatures: Amino-pyrazole derivatives exhibit NH₂ stretches at ~3300 cm⁻¹ (IR) and aromatic proton signals at δ 7.3–8.9 ppm in ¹H-NMR .
- Toxicity : Halogenation (e.g., bromine) correlates with increased acute toxicity, as seen in UN# 2811 .
Biological Activity
4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a compound characterized by a unique structural configuration that includes a pyrazole ring and a nitrile functional group. Its molecular formula is , and it features a branched aliphatic chain with two methyl groups and an amino group attached to the pyrazole ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.
Structure and Properties
The structural uniqueness of this compound lies in its combination of functional groups:
- Pyrazole Ring : Known for its diverse biological activities.
- Nitrile Group : Contributes to its reactivity and potential interactions with biological targets.
- Amino Group : Enhances solubility and interaction with biomolecules.
Biological Activity
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activity. The following are notable activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Potential
Research into pyrazole derivatives has indicated potential anticancer activity. Some studies have reported that specific pyrazole compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds like celecoxib, which contain the pyrazole structure, are used clinically for their anti-inflammatory effects. This suggests that this compound may also exhibit similar activity.
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-2,2-dimethylpropanenitrile | C5H11N3 | Lacks the pyrazole ring; simpler structure |
| 1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol | C9H16ClN3O | Contains a chlorine atom; hydroxyl group present |
| 2-Amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol | C7H13N3O | Contains an ethanolamine structure; different substitution pattern |
Case Studies and Research Findings
Recent publications highlight the biological activities of pyrazole compounds:
- Antipsychotic-like Properties : A study on related pyrazole derivatives revealed antipsychotic-like effects without binding to dopamine receptors, suggesting alternative mechanisms of action .
- Broad Spectrum of Activities : A review detailed various pyrazole derivatives exhibiting activities such as analgesic, antipyretic, and anti-inflammatory effects .
- Pharmacological Evaluation : In vitro studies on structurally similar compounds have shown promise in treating conditions such as cancer and inflammation due to their ability to modulate specific biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
